molecular formula C9H5BrClF3O2 B13432783 3-Bromo-2-chloro-5-(trifluoromethyl)phenylacetic acid

3-Bromo-2-chloro-5-(trifluoromethyl)phenylacetic acid

Cat. No.: B13432783
M. Wt: 317.48 g/mol
InChI Key: XXRHHGHUJHPHLF-UHFFFAOYSA-N
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Description

3-Bromo-2-chloro-5-(trifluoromethyl)phenylacetic acid: is an organic compound characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a phenylacetic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-chloro-5-(trifluoromethyl)phenylacetic acid typically involves multi-step organic reactions. One common method includes the bromination and chlorination of a trifluoromethyl-substituted phenylacetic acid precursor. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the conditions for maximum output.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-chloro-5-(trifluoromethyl)phenylacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of less oxidized products, such as alcohols.

    Substitution: Halogen atoms (bromine and chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemistry: In organic synthesis, 3-Bromo-2-chloro-5-(trifluoromethyl)phenylacetic acid serves as a valuable intermediate for the preparation of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it a versatile building block in synthetic chemistry.

Biology and Medicine: The compound’s structural features make it a potential candidate for drug development and medicinal chemistry. Researchers explore its biological activity and potential therapeutic applications, including its role as a precursor for bioactive molecules.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of agrochemicals and polymers.

Mechanism of Action

The mechanism by which 3-Bromo-2-chloro-5-(trifluoromethyl)phenylacetic acid exerts its effects depends on the specific context of its use. In chemical reactions, the presence of electron-withdrawing groups (bromine, chlorine, and trifluoromethyl) influences the reactivity and selectivity of the compound. These groups can stabilize reaction intermediates and facilitate specific transformations.

Molecular Targets and Pathways: In biological systems, the compound may interact with various molecular targets, including enzymes and receptors. The exact pathways and targets depend on the specific application and the nature of the bioactive derivatives synthesized from this compound.

Comparison with Similar Compounds

  • 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine
  • 3-(Trifluoromethyl)phenylacetic acid
  • 5-Bromo-α,α,α-trifluoro-m-tolualdehyde

Comparison: Compared to similar compounds, 3-Bromo-2-chloro-5-(trifluoromethyl)phenylacetic acid is unique due to the combination of bromine, chlorine, and trifluoromethyl groups on the phenylacetic acid core. This unique structure imparts distinct chemical properties, such as increased reactivity and stability, making it a valuable compound in various applications.

Biological Activity

3-Bromo-2-chloro-5-(trifluoromethyl)phenylacetic acid (CAS No: 2090523-96-7) is a compound of interest in medicinal chemistry due to its unique chemical structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of this compound is C₉H₅BrClF₃O₂, with a molecular weight of 317.49 g/mol. The presence of the trifluoromethyl group is significant in enhancing biological activity, particularly in drug development.

PropertyValue
Molecular FormulaC₉H₅BrClF₃O₂
Molecular Weight317.49 g/mol
CAS Number2090523-96-7
MDL NumberMFCD32640156

Antibacterial Activity

Research has shown that compounds containing trifluoromethyl groups exhibit enhanced antibacterial properties. A study evaluating various aryl-urea derivatives indicated that the incorporation of trifluoromethyl groups significantly improved the minimum inhibitory concentrations (MICs) against bacterial strains such as E. coli and C. albicans .

Anticancer Activity

The anticancer potential of this compound has been investigated across multiple human cancer cell lines. For instance, compounds related to this structure demonstrated IC50 values superior to Doxorubicin, a standard chemotherapy drug, against several cancer types including A549 and HCT116 . The following table summarizes the IC50 values observed in these studies:

CompoundCell LineIC50 (μM)
DoxorubicinHCT11652.1
Compound 7PACA244.4
Compound 8HCT11622.4
Compound 9A54917.6

The mechanism by which this compound exerts its biological effects often involves modulation of key cellular pathways. For example, down-regulation of genes such as BRCA1, BRCA2, and TP53 was noted in treated cancer cells, indicating a potential pathway for inducing apoptosis in malignancies . Furthermore, molecular docking studies have suggested promising interactions with target proteins involved in cancer progression.

Structure-Activity Relationships (SAR)

The incorporation of halogen atoms and trifluoromethyl groups has been shown to enhance the potency of phenylacetic acid derivatives. SAR studies indicate that modifications at specific positions on the phenyl ring can lead to significant changes in biological activity. For example, replacing hydrogen atoms with bromine or chlorine has been correlated with improved inhibition rates in various assays .

Study on Anticancer Properties

A recent study focused on the anticancer properties of fluorinated phenylacetic acids, including derivatives similar to this compound. The study found that these compounds exhibited selective cytotoxicity against cancer cells while sparing normal cells, highlighting their potential as targeted cancer therapies .

Antimicrobial Efficacy

Another case study evaluated the antimicrobial efficacy of compounds with trifluoromethyl substitutions against a range of pathogens. Results indicated that these compounds displayed significant antibacterial activity with MIC values lower than those observed for traditional antibiotics .

Properties

Molecular Formula

C9H5BrClF3O2

Molecular Weight

317.48 g/mol

IUPAC Name

2-[3-bromo-2-chloro-5-(trifluoromethyl)phenyl]acetic acid

InChI

InChI=1S/C9H5BrClF3O2/c10-6-3-5(9(12,13)14)1-4(8(6)11)2-7(15)16/h1,3H,2H2,(H,15,16)

InChI Key

XXRHHGHUJHPHLF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1CC(=O)O)Cl)Br)C(F)(F)F

Origin of Product

United States

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